Methyl p-(trans-styryl)-trans-cinnamate
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Overview
Description
Methyl p-(trans-styryl)-trans-cinnamate: is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a methyl ester group attached to a cinnamic acid backbone, which is further substituted with a trans-styryl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl p-(trans-styryl)-trans-cinnamate typically involves the esterification of p-(trans-styryl)-trans-cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl p-(trans-styryl)-trans-cinnamate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: p-(trans-styryl)-trans-cinnamic acid.
Reduction: Methyl p-(trans-styryl)-trans-cinnamyl alcohol.
Substitution: p-Bromo-methyl p-(trans-styryl)-trans-cinnamate.
Scientific Research Applications
Chemistry: Methyl p-(trans-styryl)-trans-cinnamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active molecules and complex organic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. It is also used in the formulation of certain drugs.
Industry: In the materials science industry, this compound is used in the production of polymers and resins. It is also employed as a UV-absorbing agent in sunscreens and other cosmetic products.
Mechanism of Action
The mechanism of action of Methyl p-(trans-styryl)-trans-cinnamate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through modulation of signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Methyl cinnamate: Similar structure but lacks the trans-styryl group.
Ethyl p-(trans-styryl)-trans-cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester group.
p-(trans-Styryl)-trans-cinnamic acid: Similar structure but without the ester group.
Uniqueness: Methyl p-(trans-styryl)-trans-cinnamate is unique due to the presence of both the trans-styryl group and the methyl ester group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trans-styryl group enhances the compound’s ability to undergo various chemical reactions, while the methyl ester group improves its solubility and stability.
Properties
CAS No. |
71205-18-0 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
methyl (E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)14-13-17-11-9-16(10-12-17)8-7-15-5-3-2-4-6-15/h2-14H,1H3/b8-7+,14-13+ |
InChI Key |
XXBDOBCPYGFGCH-SCCLZRITSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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